molecular formula C19H21BrFNO2 B283405 N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine

Cat. No. B283405
M. Wt: 394.3 g/mol
InChI Key: GZDKIPZWTDBSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine, also known as BFBTA, is a chemical compound that has been extensively studied for its potential use in scientific research. BFBTA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine is complex and not yet fully understood. N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has been found to interact with a number of different targets in the body, including monoamine transporters and receptors. N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has been shown to inhibit the uptake of monoamines into vesicles, leading to an increase in extracellular monoamine levels. N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has also been found to interact with serotonin receptors, leading to changes in signaling pathways and downstream effects.
Biochemical and Physiological Effects
N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has a range of biochemical and physiological effects, including changes in monoamine levels, alterations in cardiovascular function, and potential anti-cancer effects. N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has been found to increase extracellular levels of monoamines, including dopamine, norepinephrine, and serotonin. N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has also been found to have effects on cardiovascular function, including changes in blood pressure and heart rate. In addition, N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has been found to have potential anti-cancer effects, although the mechanism of action is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine is its potency and selectivity for monoamine transporters and receptors. This makes it a valuable tool for investigating the role of monoamines in various physiological processes. However, N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine also has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several potential future directions for research on N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the potential use of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine as a therapeutic agent in cancer treatment. Further research is needed to understand the mechanism of action and potential benefits of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine in this context. Another area of interest is the development of new compounds based on the structure of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine, with improved potency and selectivity for specific targets. Finally, there is potential for further investigation into the role of monoamines in neurological and psychiatric disorders, using N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine as a tool for understanding these processes.

Synthesis Methods

The synthesis of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine involves several steps, including the reaction of 5-bromo-2-nitrobenzyl alcohol with 2-fluorobenzyl bromide to form 5-bromo-2-[(2-fluorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to form the final product, N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine.

Scientific Research Applications

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and cancer. In the nervous system, N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has been found to act as a potent inhibitor of the vesicular monoamine transporter, making it useful for investigating the role of monoamines in neurotransmission. N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine has also been used to study the role of monoamines in cardiovascular function, as well as the potential use of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine as a therapeutic agent in cancer treatment.

properties

Molecular Formula

C19H21BrFNO2

Molecular Weight

394.3 g/mol

IUPAC Name

N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C19H21BrFNO2/c20-16-7-8-19(24-13-14-4-1-2-6-18(14)21)15(10-16)11-22-12-17-5-3-9-23-17/h1-2,4,6-8,10,17,22H,3,5,9,11-13H2

InChI Key

GZDKIPZWTDBSJF-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F

Canonical SMILES

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F

Origin of Product

United States

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